molecular formula C19H16FN3O2 B11500435 N-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]pyridine-3-carboxamide

N-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]pyridine-3-carboxamide

Cat. No.: B11500435
M. Wt: 337.3 g/mol
InChI Key: YZFUQKPOIQMEOT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]pyridine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyridine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]pyridine-3-carboxamide typically involves the reaction of 4-fluoroaniline with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The resulting intermediate is then subjected to further reactions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)guanidine oxalate
  • 4-fluorophenyl 4-methoxyphenyl sulfone
  • N-(3-fluorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-methoxyanilino)pyridine-3-carboxamide

InChI

InChI=1S/C19H16FN3O2/c1-25-16-10-8-14(9-11-16)22-18-17(3-2-12-21-18)19(24)23-15-6-4-13(20)5-7-15/h2-12H,1H3,(H,21,22)(H,23,24)

InChI Key

YZFUQKPOIQMEOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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